

# A Comprehensive Technical Guide to 22-Hydroxy Mifepristone-d6

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 22-Hydroxy Mifepristone-d6

Cat. No.: B7826077

[Get Quote](#)

This guide provides an in-depth overview of the chemical properties, analytical methodologies, and metabolic context of **22-Hydroxy Mifepristone-d6**. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental protocols, and visual representations of key processes.

## Core Chemical Properties

**22-Hydroxy Mifepristone-d6** is the deuterium-labeled form of 22-Hydroxy Mifepristone, which is an active, hydroxylated metabolite of Mifepristone (RU-486).<sup>[1][2]</sup> The deuterium labeling makes it a valuable internal standard for quantitative bioanalytical studies.<sup>[3]</sup> Like its parent compound, it exhibits antiprogestational and antiglucocorticoidal activities.<sup>[2]</sup> The relative binding affinity of the unlabeled 22-Hydroxy Mifepristone to the human glucocorticoid receptor is reported to be 48%.<sup>[2][4]</sup>

The metabolism of mifepristone to 22-Hydroxy Mifepristone occurs via terminal hydroxylation of the 17-propynyl chain, a process primarily catalyzed by the cytochrome P450 enzyme CYP3A4.<sup>[5][6]</sup>

Table 1: Chemical and Physical Properties of **22-Hydroxy Mifepristone-d6**

| Property             | Value                                                                                              | Source(s)                               |
|----------------------|----------------------------------------------------------------------------------------------------|-----------------------------------------|
| Synonyms             | RU 42698-d6                                                                                        | <a href="#">[2]</a> <a href="#">[4]</a> |
| Molecular Formula    | C29H29D6NO3                                                                                        | <a href="#">[7]</a>                     |
| Molecular Weight     | 451.65 g/mol (Calculated)                                                                          |                                         |
| Parent Drug          | Mifepristone                                                                                       | <a href="#">[7]</a>                     |
| Unlabeled CAS Number | 105012-15-5                                                                                        | <a href="#">[4]</a> <a href="#">[8]</a> |
| Description          | A labeled metabolite of Mifepristone. <a href="#">[1]</a> <a href="#">[8]</a>                      |                                         |
| Biological Activity  | Antiprogestational and antiglucocorticoidal activities.<br><a href="#">[2]</a> <a href="#">[4]</a> |                                         |
| Primary Use          | Internal standard in bioanalytical assays. <a href="#">[3]</a>                                     |                                         |

## Metabolic Pathway of Mifepristone

Mifepristone undergoes extensive metabolism in humans, primarily through two main pathways mediated by cytochrome P450 enzymes, particularly CYP3A4: N-demethylation and terminal hydroxylation.[\[5\]](#)[\[6\]](#) This results in the formation of several active metabolites, including the N-monodemethylated, N-didemethylated, and the hydroxylated metabolite (22-Hydroxy Mifepristone).[\[5\]](#)[\[6\]](#) These metabolites retain significant affinity for progesterone and glucocorticoid receptors and are found in plasma at concentrations comparable to the parent drug.[\[6\]](#)



[Click to download full resolution via product page](#)

**Caption:** Metabolic pathway of Mifepristone.

## Experimental Protocols

### Determination of Mifepristone and its Metabolites in Human Blood by UHPLC-QqQ-MS/MS

This section details a validated method for the simultaneous quantification of mifepristone and its metabolites, including 22-Hydroxy Mifepristone, in human blood samples.[\[3\]](#)[\[9\]](#) **22-Hydroxy Mifepristone-d6** serves as a crucial internal standard in this assay to ensure accuracy and precision.

#### 1. Sample Preparation and Extraction:

- Aliquot: Start with a 200  $\mu$ L whole blood sample.
- Internal Standard Spiking: Add 20  $\mu$ L of an internal standard mixture solution. This solution contains mifepristone-d3, N-desmethyl-mifepristone-d3, and 22-OH-mifepristone-d6, each at

a concentration of 1000 ng/mL.[3]

- Buffering: Add 200  $\mu$ L of 0.5 M ammonium carbonate solution to adjust the pH to 9.[3]
- Liquid-Liquid Extraction (LLE): Perform extraction by adding 2 mL of tert-butyl-methyl ether and vortexing for 10 minutes.[3]
- Phase Separation: Centrifuge the samples at 1520 $\times$ g for 10 minutes at 4°C to separate the organic and aqueous phases.[3]
- Evaporation: Transfer the organic (upper) phase to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[3]
- Reconstitution: Dissolve the dried extract in 50  $\mu$ L of methanol. Transfer the reconstituted sample to a glass insert within an autosampler vial for analysis.[3]

## 2. UHPLC-QqQ-MS/MS Analysis:

- Instrumentation: An ultra-high-performance liquid chromatography system coupled with a triple quadrupole mass spectrometer (UHPLC-QqQ-MS/MS).[3]
- Chromatographic Separation: The specific column, mobile phase composition, gradient, and flow rate should be optimized to achieve baseline separation of mifepristone and its metabolites.
- Mass Spectrometric Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for each analyte and internal standard are monitored for quantification.

## 3. Method Validation:

- The method is validated according to established guidelines, evaluating parameters such as selectivity, linearity, precision, accuracy, limit of quantification (LOQ), recovery, and matrix effect.[3] For this specific protocol, the LOQ was determined to be 0.5 ng/mL, with intra- and inter-day accuracy and precision values not exceeding  $\pm 13.2\%$ .[9]

# Analytical Workflow Visualization

The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of mifepristone and its metabolites using a deuterated internal standard.



[Click to download full resolution via product page](#)

**Caption:** Bioanalytical workflow for metabolite quantification.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 22-Hydroxy Mifepristone-d6 | LGC Standards [[lgcstandards.com](http://lgcstandards.com)]
- 2. medchemexpress.com [[medchemexpress.com](http://medchemexpress.com)]
- 3. Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 4. medchemexpress.com [[medchemexpress.com](http://medchemexpress.com)]
- 5. MIFEPREX (mifepristone) Tablets Label [[accessdata.fda.gov](http://accessdata.fda.gov)]
- 6. Clinical pharmacokinetics of mifepristone - PubMed [[pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)]
- 7. 22-Hydroxy Mifepristone-D6 - Acanthus Research [[acanthusresearch.com](http://acanthusresearch.com)]
- 8. pharmaffiliates.com [[pharmaffiliates.com](http://pharmaffiliates.com)]
- 9. Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion - PubMed [[pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 22-Hydroxy Mifepristone-d6]. BenchChem, [2025]. [Online PDF]. Available at: [\[link\]](#)

[<https://www.benchchem.com/product/b7826077#22-hydroxy-mifepristone-d6-chemical-properties>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)